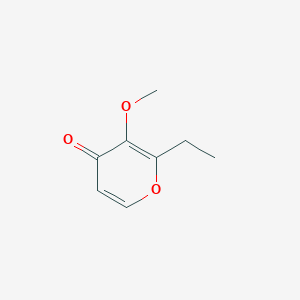

2-Ethyl-3-methoxy-4H-pyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methoxypyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-7-8(10-2)6(9)4-5-11-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSXDOOHTFCNOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C=CO1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 3 Methoxy 4h Pyran 4 One and Analogs

Classical Synthetic Strategies for Pyranone System Construction

Traditional methods for assembling the pyranone ring often rely on the cyclization of linear precursors or the condensation of multiple components in a single pot. These strategies, while foundational, continue to be relevant in organic synthesis.

Cyclization Reactions and Precursor Transformations for 4H-Pyran-4-ones

The formation of the 4H-pyran-4-one ring through intramolecular cyclization is a cornerstone of classical synthesis. A common approach involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. Another significant pathway begins with the transformation of readily available heterocyclic precursors.

A notable example is the synthesis of pyran-4-one from chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), which is first synthesized and then undergoes decarboxylation to yield the parent pyran-4-one. semanticscholar.org This highlights a precursor transformation strategy where a more complex molecule is simplified to achieve the target scaffold.

A particularly relevant classical route for analogs like ethyl maltol (B134687) (3-hydroxy-2-ethyl-4H-pyran-4-one), a close relative of the target compound, starts from ethylfurfuryl alcohol. researchgate.netgoogle.com This multi-step process typically involves oxidation of the furan (B31954) ring to form a 6-hydroxy-2H-pyran-3(6H)-one intermediate, which then rearranges under acidic conditions to the final 3-hydroxy-4H-pyran-4-one. researchgate.netgoogle.com The synthesis of 2-Ethyl-3-methoxy-4H-pyran-4-one can be envisioned through a similar pathway, followed by methylation of the 3-hydroxy group. The reaction of 3-hydroxy-4H-pyran-4-ones with reagents like diazomethane (B1218177) or dimethyl sulfate (B86663) under basic conditions is a standard method for introducing a methoxy (B1213986) group.

Key cyclization strategies are summarized below:

Table 1: Classical Cyclization and Precursor Transformation Reactions

| Starting Material/Precursor | Key Transformation(s) | Product Type | Ref. |

| Chelidonic Acid | Decarboxylation | 4H-Pyran-4-one | semanticscholar.org |

| Ethylfurfuryl Alcohol | Oxidative Ring Expansion, Rearrangement | 3-Hydroxy-2-ethyl-4H-pyran-4-one (Ethyl Maltol) | researchgate.netgoogle.com |

| δ-Acetylenic Ketones | Zinc Carbonate-mediated Cyclization | Substituted 4H-Pyrans | semanticscholar.org |

| 1,5-Diketones | Acid-catalyzed Dehydration/Cyclization | 2,6-Disubstituted-4H-pyran-4-ones | royalsocietypublishing.org |

Multicomponent Reaction (MCR) Approaches to Functionalized Pyranone Derivatives

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like pyranones in a single synthetic operation. tandfonline.com These reactions typically involve the condensation of three or more starting materials. A common MCR for synthesizing highly functionalized 4H-pyran derivatives involves the reaction of an aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a β-dicarbonyl compound (e.g., ethyl acetoacetate). tandfonline.comnih.govresearchgate.net

This strategy is valued for its ability to rapidly generate molecular diversity. researchgate.net The reaction is often catalyzed by a simple base, such as piperidine (B6355638) or triethylamine, or by various solid-supported or ionic liquid catalysts for a greener approach. tandfonline.comnih.gov The general mechanism proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the β-dicarbonyl compound, and subsequent intramolecular cyclization and dehydration to furnish the 4H-pyran ring. google.com While this method is powerful for generating 2-amino-3-cyano-4H-pyrans, modifications to the starting materials can yield other substitution patterns.

Table 2: Examples of Multicomponent Reactions for Pyranone Synthesis

| Aldehyde | Active Methylene Compound | β-Dicarbonyl Compound | Catalyst | Product Type | Ref. |

| Aromatic Aldehydes | Malononitrile | Ethyl Acetoacetate | Piperidine | 2-Amino-3-cyano-4-aryl-4H-pyrans | nih.gov |

| Aromatic Aldehydes | Malononitrile | Acetylacetone | [bmim]OH (Ionic Liquid) | 2-Amino-3-cyano-4-aryl-4H-pyrans | tandfonline.com |

| Aromatic Aldehydes | Malononitrile | Dimedone | CuFe₂O₄@starch | Tetrahydrobenzo[b]pyrans | royalsocietypublishing.org |

| Benzaldehyde | Malononitrile | Ethyl Acetoacetate | KOH loaded CaO | 2-Amino-3-cyano-4-phenyl-4H-pyran | researchgate.net |

Modern Catalytic Methods in Pyranone Synthesis

Contemporary synthetic chemistry has introduced a range of sophisticated catalytic methods that provide enhanced control over selectivity and reactivity in pyranone synthesis. These include organocatalysis, transition metal catalysis, and biocatalysis.

Organocatalysis in the Formation of Pyranone Rings

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral pyranone derivatives, avoiding the use of potentially toxic or expensive metals. N-Heterocyclic carbenes (NHCs) are particularly versatile catalysts in this context. mdpi.com They can catalyze [3+3] or [2+4] annulation reactions to form the pyranone ring with high enantioselectivity. mdpi.com For instance, NHCs can activate α,β-unsaturated aldehydes to react with various partners, leading to complex dihydropyranones.

Chiral thioureas derived from cinchona alkaloids are another class of effective organocatalysts. They have been successfully employed in enantioselective domino reactions, such as Knoevenagel/Michael/cyclization sequences, to produce spiro[4H-pyran-3,3′-oxindole] derivatives in good yields and high enantiomeric excess. nsf.gov Furthermore, simple amino acids like L-proline have been shown to catalyze the stereoselective synthesis of sugar-fused pyrano[3,2-c]pyranones. rsc.org

Table 3: Organocatalytic Methods for Pyranone Synthesis

| Catalyst Type | Reaction Type | Substrates | Product Type | Ref. |

| N-Heterocyclic Carbene (NHC) | [3+3] Annulation | Enals and Pyrrol-4-ones | Fused Dihydropyranones | mdpi.com |

| Cinchonidine-derived Thiourea | Domino Knoevenagel/Michael/Cyclization | Isatins, Malononitrile, 1,3-Dicarbonyls | Spiro[4H-pyran-3,3′-oxindoles] | nsf.gov |

| L-Proline | Nucleophilic Addition / 6π-Electrocyclization | C-Glycopyranosyl Aldehydes, 4-Hydroxycoumarin | Sugar Fused Pyrano[3,2-c]pyranones | rsc.org |

Transition Metal-Catalyzed Cycloaddition and Coupling Reactions

Transition metals offer unique catalytic cycles that enable novel bond formations for pyranone synthesis. Palladium-catalyzed reactions are particularly prominent. For example, a single-flask, three-component synthesis of trisubstituted α-pyrones has been developed involving a sequential Pd-catalyzed α-arylation and α-alkenylation of a methyl ketone, followed by isomerization and lactonization.

Ruthenium catalysts have been used for the annulation of cis-stilbene (B147466) acids with sulfoxonium ylides to construct α-pyrone skeletons. Nickel-catalyzed multicomponent reactions using salen-type complexes have also been shown to be effective for the one-pot synthesis of 2-amino-3-cyano-4H-pyran derivatives with excellent yields. nih.gov These methods often feature mild reaction conditions, high atom economy, and broad functional group tolerance.

Table 4: Transition Metal-Catalyzed Pyranone Syntheses

| Metal Catalyst | Reaction Type | Substrates | Product Type | Ref. |

| Palladium(0) Complex | Sequential α-Arylation/α-Alkenylation | Methyl Ketone, Aryl Halide, β-Bromoacrylate | Trisubstituted α-Pyrones | |

| Ruthenium(II) Complex | Annulation | cis-Stilbene Acids, Sulfoxonium Ylides | α-Pyrones | |

| Nickel(II)-Salen Complex | One-Pot Three-Component Reaction | Aromatic Aldehydes, Malononitrile, 1,3-Dicarbonyls | 2-Amino-3-cyano-4H-pyrans | nih.gov |

Biocatalytic and Chemoenzymatic Pathways for Pyranone Construction

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations under mild, environmentally friendly conditions. A key chemoenzymatic strategy for accessing pyranone precursors is the Achmatowicz rearrangement. researchgate.net This reaction involves the oxidative ring expansion of furfuryl alcohols to 6-hydroxy-2H-pyran-3(6H)-ones. This transformation can be mediated by enzymes like chloroperoxidase.

Lipases have also been employed in kinetic resolutions to produce enantiomerically pure pyranone precursors. For example, a lipase (B570770) from Candida antarctica (CalB) can be used for the kinetic resolution of pyranone intermediates via esterification, enabling the synthesis of valuable chiral building blocks. Fully biocatalytic cascades have been developed, combining multiple enzymes in one pot to convert simple starting materials, like acetylfuran, into chiral pyranones. These enzymatic methods are highly advantageous for producing enantiopure compounds, reducing waste, and operating under sustainable conditions.

Stereoselective Synthesis of Chiral Pyranone Derivatives

The stereoselective synthesis of chiral pyranone derivatives is of paramount importance due to the stereospecific nature of their biological activities. Various modern synthetic strategies have been developed to control the stereochemistry at the chiral centers of the pyranone ring and its substituents. nih.gov

One effective approach involves the use of chiral catalysts. For instance, chiral phosphine (B1218219) oxides have been successfully employed as catalysts in the asymmetric double aldol (B89426) reaction of 4-methoxy-3-buten-2-one (B155257) with aldehydes. jst.go.jp This method facilitates a subsequent stereoselective cyclization, affording highly functionalized 2,3-dihydro-4-pyranones with three contiguous chiral centers in good yields and with high diastereo- and enantioselectivities. jst.go.jp Another powerful catalytic system involves N-heterocyclic carbenes (NHCs). Enantioselective synthesis of chiral pyranone-fused indole (B1671886) derivatives has been achieved through NHC organocatalysis, demonstrating excellent control over the stereochemistry of the products. acs.org

In addition to small molecule catalysts, enzymatic methods have also proven valuable. A chemoenzymatic process utilizing a stereoselective enzymatic reduction of a ketoester by NADPH-dependent ketoreductase has been used to induce chirality in the synthesis of rugulactone. nih.gov Furthermore, chiral pool approaches, starting from readily available chiral molecules like (2S)-glycidyl tosylate, have been successfully applied to the asymmetric synthesis of pyranone natural products. nih.gov

Modern synthetic techniques such as ring-closing metathesis (RCM) and cross-metathesis (CM) are frequently employed in the construction of the pyranone ring and its side chains, respectively. nih.gov These methods, often used in combination with asymmetric reactions like allylation or dihydroxylation, provide efficient pathways to complex chiral pyranone derivatives. nih.govacs.org For example, the synthesis of the C1–C16 fragment of formosalide B utilized a Sharpless asymmetric dihydroxylation to introduce key stereocenters. acs.orgnih.gov

Table 1: Examples of Stereoselective Synthesis Methods for Chiral Pyranone Derivatives

| Method | Catalyst/Reagent | Starting Materials | Product Type | Key Features | Reference |

| Asymmetric Double Aldol Reaction | Chiral Phosphine Oxide | 4-methoxy-3-buten-2-one, Aldehydes | 2,3-Dihydro-4-pyranones | High diastereo- and enantioselectivity | jst.go.jp |

| NHC Organocatalysis | Chiral N-Heterocyclic Carbene | Indole derivatives, α,β-unsaturated aldehydes | Pyranone-fused indoles | High enantioselectivity | acs.org |

| Chemoenzymatic Synthesis | NADPH-dependent Ketoreductase | Ketoester | Rugulactone | Stereoselective enzymatic reduction | nih.gov |

| Chiral Pool Approach | (2S)-Glycidyl Tosylate | (2S)-Glycidyl Tosylate | Rugulactone | Utilizes readily available chiral starting material | nih.gov |

| Asymmetric Dihydroxylation | (DHQD)₂PHAL, OsO₄ | Olefinic precursors | Dihydroxylated pyranone intermediates | High stereoselectivity in diol formation | acs.org |

Green Chemistry Principles Applied to Pyranone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyranone derivatives to minimize environmental impact and enhance sustainability. pharmafeatures.com This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. pharmafeatures.comrsc.org

Solvent-Free and Aqueous Reaction Media

A significant focus of green pyranone synthesis is the replacement of hazardous organic solvents with safer alternatives like water or the elimination of solvents altogether. pharmafeatures.com Water is an attractive medium due to its non-toxic, non-flammable, and inexpensive nature. Several one-pot, three-component reactions for the synthesis of pyranone derivatives have been successfully developed in aqueous media. researchgate.netrroij.com For instance, the synthesis of 2-amino-3-cyano-4-aryl-4H,5H-pyrano[3,2-c]pyran-5-ones has been achieved using triethylbenzylammonium chloride as a catalyst in water, offering good yields and simple operation. researchgate.net Similarly, potassium carbonate has been used as an eco-friendly catalyst for the synthesis of 2H-pyrano[2,3-d]thiazole derivatives in water. rroij.com

Solvent-free conditions, often involving grinding or mechanochemical methods, represent another key green strategy. rsc.orgresearchgate.net These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures. researchgate.net For example, the synthesis of pyrano[4,3-b]pyrans has been efficiently carried out via a one-pot reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one under solvent-free conditions using ammonium (B1175870) acetate (B1210297) and grinding. researchgate.net Ethylenediammonium diacetate has also been shown to be an effective catalyst for the synthesis of 2H-pyrans under solvent-free conditions at room temperature. tandfonline.com

Development and Application of Reusable and Heterogeneous Catalytic Systems

The development of reusable and heterogeneous catalysts is a cornerstone of green chemistry, as it simplifies product purification, reduces waste, and lowers costs. encyclopedia.pub In the context of pyranone synthesis, a variety of such catalytic systems have been explored. encyclopedia.pubnih.gov

Magnetic nanoparticles have emerged as highly effective and easily recoverable catalysts. encyclopedia.pub For example, magnetite nanoparticles (nano-Fe₃O₄) and phenylsulfonic acid-functionalized magnetite nanoparticles have been used as reusable catalysts for the synthesis of pyran analogues. encyclopedia.pubnih.gov These catalysts can be readily separated from the reaction mixture using an external magnet.

Ion-exchange resins, such as Amberlyst A21, have also been employed as reusable solid base catalysts for the synthesis of pyran-annulated heterocycles at room temperature. researchgate.net The use of such solid catalysts can eliminate the need for chromatographic purification, further enhancing the green credentials of the synthetic protocol. researchgate.net Other examples of reusable catalysts include silica-supported tungstosilisic acid and borax, which have been used for the efficient synthesis of various pyran derivatives. researchgate.netmdpi.com

Table 2: Green Chemistry Approaches in Pyranone Synthesis

| Green Principle | Catalyst/Conditions | Reaction Type | Advantages | Reference |

| Aqueous Media | Triethylbenzylammonium chloride | Three-component reaction | Environmentally friendly, simple operation | researchgate.net |

| Aqueous Media | Potassium carbonate | One-pot, three-component reaction | Inexpensive, non-volatile, high yield | rroij.com |

| Solvent-Free | Ammonium acetate, grinding | One-pot reaction | Short reaction time, easy work-up | researchgate.net |

| Solvent-Free | Ethylenediammonium diacetate | Knoevenagel-type condensation | Rapid, efficient, room temperature | tandfonline.com |

| Reusable Catalyst | Magnetite nanoparticles (nano-Fe₃O₄) | Multi-component reaction | Easy separation, reusability | encyclopedia.pub |

| Reusable Catalyst | Amberlyst A21 (ion-exchange resin) | Three-component reaction | Eliminates chromatography, reusable | researchgate.net |

| Reusable Catalyst | Silica-supported tungstosilisic acid | One-pot, multi-component reaction | Recoverable, high yield | mdpi.com |

Retrosynthetic Analysis and Strategic Bond Disconnections in Pyranone Synthesis

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like this compound and its analogs. It involves a process of deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. The identification of strategic bonds for disconnection is crucial for devising an efficient and convergent synthetic route. bham.ac.uk

For pyranone-containing structures, several key retrosynthetic strategies can be employed. One common approach involves disconnecting the pyranone ring itself. For instance, a 4-pyrone can be retrosynthetically disconnected via a [4+2] cycloaddition, revealing a 1,3-dicarbonyl compound and an α,β-unsaturated ketone or aldehyde as potential precursors. This approach is evident in syntheses that utilize a cyclocondensation of 1,3-diketone dianions with aldehydes. researchgate.net

Another powerful disconnection strategy, particularly for complex polycyclic pyrone natural products, involves radical-based chemistry. acs.orgnih.gov Single-electron radical chemistry disconnections can offer strategically powerful alternatives to traditional two-electron polar disconnections. acs.orgnih.gov For example, in the synthesis of pyrone diterpenes, key carbon-carbon bonds can be retrosynthetically disconnected to reveal synthons that can be formed in the forward synthesis via decarboxylative Giese and alkenylation cross-couplings. acs.orgnih.gov This approach can lead to more convergent and modular syntheses, allowing for the late-stage diversification of complex structures.

The analysis of functional groups and their relative positions is also critical in identifying strategic disconnections. bham.ac.uk For example, the presence of a hydroxyl group at a specific position might suggest a disconnection leading to an aldehyde and a nucleophile in a preceding synthetic step, such as in an aldol or Grignard reaction. The strategic placement of protecting groups is often necessary to achieve the desired chemoselectivity during the synthetic sequence.

In the context of this compound, a plausible retrosynthetic analysis could involve the disconnection of the C2-C3 and C4-C5 bonds of the pyranone ring, suggesting a Michael addition followed by an intramolecular cyclization. Alternatively, disconnection of the ether linkage at C3 could lead to a 3-hydroxy-4-pyrone intermediate, which is a common synthetic precursor.

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 3 Methoxy 4h Pyran 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Ethyl-3-methoxy-4H-pyran-4-one. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete picture of the molecule's atomic arrangement can be assembled.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the molecule's framework.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, key correlations would be observed between the methyl protons (-CH₃) and the methylene (B1212753) protons (-CH₂-) of the ethyl group. Additionally, couplings between the olefinic protons on the pyranone ring would establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton with the carbon atom to which it is attached. This would allow for the definitive assignment of the carbon signals for the ethyl group's methylene and methyl carbons, the methoxy (B1213986) carbon, and the protonated carbons of the pyranone ring. mdpi.comst-andrews.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC is crucial for placing the substituents on the pyranone ring. mdpi.comst-andrews.ac.uk Expected key correlations would include:

The protons of the ethyl group to the C2 carbon of the pyranone ring.

The methoxy protons to the C3 carbon.

The ring proton at C5 to the carbonyl carbon (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of atoms. In this molecule, NOESY could reveal through-space correlations between the methoxy group's protons and the ring proton at C5, as well as between the ethyl group's protons and the ring proton at H5, helping to elucidate the preferred conformation of the substituents relative to the ring. researchgate.netnih.gov

Analysis of Coupling Constants and Chemical Shifts for Conformational and Electronic Insights

The specific values of chemical shifts (δ) and coupling constants (J) offer deep insights into the electronic environment and geometry of the molecule.

Chemical Shifts: The chemical shifts are indicative of the electronic density around each nucleus. The carbonyl group at C4 is strongly electron-withdrawing, which would deshield the adjacent protons and carbons. The oxygen atom in the ring and the methoxy group are electron-donating, influencing the shielding of nearby nuclei.

Coupling Constants: The magnitude of the coupling constants between protons on the pyranone ring provides information about their dihedral angles and, by extension, the ring's conformation. For pyran-4-one systems, the ring is expected to be largely planar. mdpi.comst-andrews.ac.uk The C-H coupling constants can also provide information about the hybridization of the carbon atoms. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on data from analogous compounds)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| 2 | - | ~160 | H-1', H-5 |

| 3 | - | ~140 | H-1', H-5, OCH₃ |

| 4 | - | ~175 | H-5, H-6 |

| 5 | ~6.4 (d) | ~115 | C-3, C-4, C-6 |

| 6 | ~7.7 (d) | ~155 | C-2, C-4, C-5 |

| OCH₃ | ~3.9 (s) | ~56 | C-3 |

| 1' (-CH₂-) | ~2.6 (q) | ~22 | C-2, C-2' |

| 2' (-CH₃) | ~1.2 (t) | ~11 | C-1', C-2 |

This is an interactive table. Click on headers to sort.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysisst-andrews.ac.ukresearchgate.netnih.gov

HRMS would be used to determine the exact mass of the molecular ion of this compound (C₈H₁₀O₃), allowing for the confirmation of its elemental formula with high precision. researchgate.net The calculated monoisotopic mass is 154.0630 g/mol .

The fragmentation pathway in electron ionization mass spectrometry (EI-MS) would likely proceed through several characteristic losses, providing structural confirmation. A plausible fragmentation pattern would involve:

Loss of a methyl radical (•CH₃) from the methoxy group to form a stable cation.

Loss of an ethyl radical (•C₂H₅) from the C2 position.

Retro-Diels-Alder (rDA) reaction , a common fragmentation pathway for cyclic systems, which could lead to the cleavage of the pyranone ring. aip.org

Loss of carbon monoxide (CO) from the carbonyl group is a characteristic fragmentation for pyranones. researchgate.net

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment |

| 154 | [M]⁺ |

| 139 | [M - CH₃]⁺ |

| 125 | [M - C₂H₅]⁺ |

| 126 | [M - CO]⁺ |

| 111 | [M - CO - CH₃]⁺ |

This is an interactive table. Click on headers to sort.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactionstubitak.gov.tr

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. mdpi.comst-andrews.ac.uk This technique would yield precise bond lengths, bond angles, and torsion angles.

Based on the crystal structure of the closely related ethyl 4H-pyran-4-one-2-carboxylate, the pyranone ring of this compound is expected to be essentially planar. mdpi.comst-andrews.ac.uk The analysis would also reveal the conformation of the ethyl and methoxy substituents relative to the ring in the solid state. Furthermore, X-ray crystallography would elucidate any intermolecular interactions, such as C-H···O hydrogen bonds, which dictate the crystal packing arrangement. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Molecular Vibrational Modesst-andrews.ac.uknih.govresearchgate.netnih.govtubitak.gov.trresearchgate.net

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.netorientjchem.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the ketone, expected around 1640-1660 cm⁻¹. Other key absorptions would include:

C=C stretching vibrations of the pyranone ring.

C-O-C stretching vibrations for the ether linkage in the ring and the methoxy group.

C-H stretching and bending vibrations for the ethyl and methoxy groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O and C=C stretching vibrations would also be visible, often with different relative intensities compared to the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch (Ketone) | 1640 - 1660 |

| C=C Stretch (Ring) | 1550 - 1620 |

| C-O-C Stretch (Ether) | 1200 - 1300 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

This is an interactive table. Click on headers to sort.

Electronic Spectroscopy (UV-Vis and Photoelectron Spectroscopy) for Electronic Transitions and Molecular Orbital Informationresearchgate.nettubitak.gov.trorientjchem.org

Electronic spectroscopy provides insights into the electronic structure and transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. The conjugated system of the pyranone ring will give rise to strong π → π* transitions in the UV region. The carbonyl group's lone pair of electrons will be responsible for a weaker n → π* transition at a longer wavelength. st-andrews.ac.uk For similar pyranone structures, absorption maxima are typically observed in the range of 240-280 nm. photochemcad.com

Photoelectron Spectroscopy (PES): PES can provide more detailed information about the energies of the molecular orbitals. st-andrews.ac.uk By irradiating the molecule with high-energy photons, it is possible to measure the kinetic energy of the ejected electrons and thus determine the ionization potentials corresponding to the removal of electrons from different molecular orbitals. This would offer an experimental measure of the energies of the π-system and lone-pair orbitals.

Theoretical and Computational Chemistry Studies on 2 Ethyl 3 Methoxy 4h Pyran 4 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory for Ground and Excited States

Density Functional Theory (DFT) and ab initio methods are the workhorses of computational quantum chemistry for studying molecules like 2-Ethyl-3-methoxy-4H-pyran-4-one. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost. acs.orgresearchgate.net These calculations are used to determine the molecule's optimized geometry, electronic ground state, and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

For instance, studies on related pyranone structures, such as maltol (B134687) and its derivatives, have successfully employed DFT methods (e.g., B3LYP) and various basis sets (e.g., 6-31G* or 6-311G(d,p)) to model their structures and energetics. researchgate.netmaterialsciencejournal.org The same methodologies are applied to this compound to understand how the ethyl and methoxy (B1213986) substituents influence the electronic properties of the pyranone ring. Ab initio methods, such as Hartree-Fock (HF), while sometimes less accurate for energies due to the lack of electron correlation, can provide reasonable geometries and serve as a starting point for more advanced calculations. acs.orgresearchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed by determining the magnetic shielding around each nucleus.

Theoretical studies on analogous pyranone compounds have demonstrated good agreement between calculated and experimental spectroscopic data. researchgate.net For this compound, DFT calculations would be used to predict its characteristic vibrational modes, such as the C=O and C=C stretching frequencies of the pyranone ring, and the various C-H bending and stretching modes of the ethyl and methoxy groups. researchgate.net Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic (UV-Vis) spectra by calculating the energies of electronic transitions from the ground state to various excited states. bohrium.com Comparing these predicted spectra with experimentally measured ones provides a powerful validation of the computational model and a more profound interpretation of the experimental data.

Table 1: Predicted vs. Experimental Spectroscopic Data (Illustrative) This table illustrates the type of data generated from such a comparative study. Actual experimental and computational data for this specific compound are not widely available in the cited literature.

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) | Experimental Value |

|---|---|---|

| IR Frequencies (cm⁻¹) | ||

| ν(C=O) | ~1650 | Data not available |

| ν(C=C) | ~1600 | Data not available |

| ¹H-NMR Shifts (ppm) | ||

| H (ring) | Data not available | Data not available |

| H (ethyl) | Data not available | Data not available |

| H (methoxy) | Data not available | Data not available |

| UV-Vis λmax (nm) |

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, molecular flexibility, and interactions with a solvent.

For this compound, MD simulations can explore the rotational freedom of the ethyl and methoxy groups, identifying the most stable conformations and the energy barriers between them. When placed in a simulated solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the solute and how hydrogen bonds or other non-covalent interactions influence its behavior. This is crucial for understanding its solubility and how it interacts in a biological or chemical environment. While specific MD studies on this molecule are not prominent, the methodology is standard in computational chemistry for studying the dynamics of organic molecules. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By using methods like DFT, researchers can calculate the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

Transition State Theory allows for the calculation of reaction rates from the energetic profile of the reaction pathway. For this compound, this approach could be used to study its synthesis or its participation in reactions such as cycloadditions, which are characteristic of pyranone systems. researchgate.net For example, a computational study of a Diels-Alder reaction involving a pyranone would involve locating the transition state structure, confirming it with a frequency calculation (which should yield a single imaginary frequency), and calculating the activation energy. researchgate.net This provides a detailed, atomistic understanding of the reaction mechanism, including its stereoselectivity and regioselectivity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are built by first calculating a set of numerical descriptors that encode structural, electronic, or topological features of the molecule.

For this compound, descriptors such as molecular weight, logP, polar surface area, and quantum-chemically derived values (e.g., dipole moment, HOMO/LUMO energies) would be calculated. These descriptors would then be used as input for a statistical model (e.g., multiple linear regression, machine learning algorithms) trained on a dataset of molecules with known properties. The resulting QSPR model could then predict properties for new or untested compounds, including derivatives of this compound. Related techniques like QSAR (Quantitative Structure-Activity Relationship) have been used for toxicity screening of flavor compounds, which include pyranone structures. sci-hub.se

Investigation of Aromaticity and Tautomerism within the Pyranone Scaffold

The concept of aromaticity is central to understanding the stability and reactivity of cyclic molecules. While the 4H-pyran-4-one ring is not a classic aromatic system like benzene, it possesses a degree of cyclic conjugation that influences its properties. Computational methods can quantify the aromaticity of the pyranone scaffold using various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations could reveal the extent of electron delocalization within the ring of this compound and how it compares to other pyranone derivatives. Energetic criteria, such as comparing the energy of hydrogenation against a non-conjugated reference, can also be used to assess aromatic or anti-aromatic character. nih.gov

Tautomerism, the interconversion of structural isomers, is also relevant. For the parent compound 2-Ethyl-3-hydroxy-4H-pyran-4-one (ethyl maltol), keto-enol tautomerism is a key feature. nist.gov For this compound, the hydroxyl group is replaced by a methoxy group, which prevents classical keto-enol tautomerism. However, computational studies could investigate the possibility and energetic favorability of other potential tautomeric forms or isomers, providing a complete picture of the molecule's potential structures.

Chemical Reactivity and Transformations of 2 Ethyl 3 Methoxy 4h Pyran 4 One

Electrophilic and Nucleophilic Substitution Reactions on the Pyranone Ring

The 4H-pyran-4-one ring can be compared to a phenoxide anion in terms of its electronic properties, suggesting a degree of aromatic character. This comparison helps to explain its behavior in electrophilic substitution reactions, which tend to occur at the C3 and C5 positions, analogous to the ortho and para positions of phenoxide. thieme-connect.de However, the delocalized positive charge on the ring makes it less reactive towards electrophiles than phenoxide. thieme-connect.de

Conversely, the electron-withdrawing nature of the carbonyl group and the ring oxygen can activate the pyranone ring for nucleophilic attack. Nucleophilic aromatic substitution reactions on the pyranone ring are possible, especially when the ring is substituted with good leaving groups. sinica.edu.tw For instance, the reaction of 2,6-dicyano-4H-pyran-4-one with ammonia (B1221849) leads to a ring-opening reaction followed by recyclization to form 2,6-bis(hetaryl)-4-pyridines. acs.orgnih.gov

Addition Reactions to the Carbonyl Group and Double Bonds

The carbonyl group and the double bonds within the 4H-pyran-4-one ring are susceptible to addition reactions. Nucleophilic addition to the carbonyl group is a common transformation. For example, Grignard reagents and other organometallic compounds can add to the carbonyl carbon. chim.it

Addition reactions to the activated double bonds of the pyranone ring, particularly Michael-type 1,4-additions, are also prevalent. acs.org The presence of electron-withdrawing groups on the ring enhances its reactivity as a Michael acceptor. chim.it For instance, the reaction of β-trifluoroacetyldihydropyran with benzylmagnesium bromide results in the 1,4-addition product. chim.it The interplay between 1,2-addition to the carbonyl and 1,4-addition to the conjugated system is a key aspect of the reactivity of these compounds. chim.itacs.org

Cycloaddition Reactions (e.g., Diels-Alder, [4+2]) and Their Regio/Stereoselectivity

4H-pyran-4-ones can participate as the 2π component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. clockss.orgpsu.edu The reactivity of the pyranone as a dienophile is significantly influenced by the substituents on the ring. Electron-withdrawing groups generally enhance the reactivity. psu.edu For example, 4H-pyran-4-ones with electron-withdrawing groups at the 3-position are more reactive in Diels-Alder reactions with electron-rich dienes compared to those with substituents at the 2-position. clockss.orgpsu.edu

The regioselectivity of these cycloadditions is also a critical factor. In the reaction of aroylketenes with 1-aryl-1-trimethylsilyloxyethylenes, the cycloaddition proceeds in a highly regioselective manner to afford dihydropyran-4-one intermediates. clockss.org Asymmetric hetero-Diels-Alder reactions have been developed for the synthesis of chiral 2,3-dihydro-4H-pyran-4-one derivatives with high enantioselectivity, often employing chiral catalysts. organic-chemistry.orgresearchgate.netnih.gov

Below is a table summarizing some cycloaddition reactions of 4H-pyran-4-one derivatives:

| Reactants | Reaction Type | Product(s) | Key Findings |

| 4H-pyran-4-one with electron-withdrawing group at C-3 + Danishefsky's diene | Diels-Alder | Reduced flavones | More reactive than 2-substituted pyranones. clockss.orgpsu.edu |

| Aroylketene + 1-Aryl-1-trimethylsilyloxyethylene | [4+2] Cycloaddition | 2,6-Diaryl-4H-pyran-4-one | Highly regioselective. clockss.org |

| Benzaldehyde + Danishefsky's diene (with TADDOL catalyst) | Asymmetric Hetero-Diels-Alder | 2-Phenyl-2,3-dihydro-4H-pyran-4-one | Good enantioselectivity achieved through hydrogen-bonding activation. nih.gov |

Oxidation and Reduction Pathways of the Pyranone Core and Substituents

The 4H-pyran-4-one core and its substituents can undergo both oxidation and reduction. The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165). psu.eduevitachem.com For instance, ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate can be reduced with sodium borohydride in methanol. psu.edu

Oxidation of the pyranone ring or its substituents can lead to various products. For example, photosensitized oxygenation of dihydropyrans can lead to the formation of allylic alcohols and epoxy-ethers. rsc.org The ethyl group at the 2-position could potentially be oxidized under specific conditions.

A table summarizing oxidation and reduction reactions is provided below:

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate | Sodium borohydride | Corresponding alcohol | Reduction of carbonyl |

| 5,6-Dihydro-4-methyl-2H-pyran | Photosensitized oxygenation (Rose Bengal) | Allylic alcohols, epoxy-ethers | Oxidation |

| 2-Alkyl-4,5-epoxy-6-methoxytetrahydropyran-3-ones | Acid-catalyzed rearrangement | 2-Alkyl-3-hydroxy-4H-pyran-4-ones | Oxidation/Rearrangement |

Ring-Opening and Rearrangement Reactions of 4H-Pyran-4-one Derivatives

The pyranone ring is susceptible to opening under various conditions, often initiated by nucleophilic attack. chim.it For example, treatment of 2,6-dicyano-4H-pyran-4-one with hydrazine (B178648) hydrate (B1144303) can lead to ring-opening and subsequent formation of a pyrazole (B372694) derivative. nih.gov Similarly, reactions with ammonia can lead to the formation of pyridine (B92270) derivatives. acs.orgnih.gov

Rearrangement reactions are also known for pyranone derivatives. For instance, acid-catalyzed rearrangement of 2-alkyl-4,5-epoxy-6-methoxytetrahydropyran-3-ones is a key step in the synthesis of ethyl maltol (B134687) (2-ethyl-3-hydroxy-4H-pyran-4-one). researchgate.net

Mechanistic Investigations of Key Chemical Transformations

Mechanistic studies have provided insights into the reactivity of 4H-pyran-4-ones. The mechanism of cycloaddition reactions has been a subject of interest. For example, the hetero-Diels-Alder reaction of Danishefsky's diene with benzaldehyde, catalyzed by TADDOL derivatives, is proposed to proceed through a concerted, asynchronous, and zwitterionic transition state, where the catalyst activates the aldehyde via hydrogen bonding. nih.gov

The mechanisms of nucleophilic addition to the activated double bonds of pyranone systems have also been investigated, considering both 1,2- and 1,4-addition pathways. acs.org The stability of intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution, plays a crucial role in determining the reaction outcome. sioc-journal.cn Mechanistic investigations often employ spectroscopic techniques like NMR to elucidate reaction pathways. uni-regensburg.de

Strategies for Functional Group Interconversion and Derivatization

A variety of strategies exist for the functional group interconversion and derivatization of the 2-Ethyl-3-methoxy-4H-pyran-4-one scaffold. The methoxy (B1213986) group can potentially be substituted by other nucleophiles. sioc-journal.cn The ethyl group offers a site for functionalization, for example, through radical reactions.

Halogenation of the pyranone ring, followed by cross-coupling reactions, provides a powerful tool for derivatization. For instance, this compound can be iodinated at the 5-position and subsequently used in carbonylative Stille cross-coupling reactions to introduce more complex substituents. lookchem.com The carbonyl group can be converted into other functionalities, such as a phenylhydrazone. nih.gov These derivatization strategies are crucial for synthesizing analogs with modified properties.

A table of key functional group interconversions is shown below:

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | N-Iodosuccinimide | 2-Ethyl-5-iodo-3-methoxy-4H-pyran-4-one | Iodination lookchem.com |

| 2-Ethyl-5-iodo-3-methoxy-4H-pyran-4-one | Organostannane, CO, Pd catalyst | Carbonylative Stille coupling product | C-C bond formation lookchem.com |

| 2,6-Dicyano-4H-pyran-4-one | Phenylhydrazine | 2,6-Dicyano-4H-pyran-4-one Phenylhydrazone | Carbonyl derivatization nih.gov |

Role of 2 Ethyl 3 Methoxy 4h Pyran 4 One As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems and Fused-Ring Structures

The pyran ring is a fundamental structural motif found in a multitude of natural products and biologically active compounds. mdpi.comnih.gov Consequently, pyran derivatives like 2-Ethyl-3-methoxy-4H-pyran-4-one are attractive starting materials for the synthesis of more complex heterocyclic systems. The reactivity of the pyranone core allows for various transformations, leading to the formation of fused-ring structures. For instance, the pyran ring can be a strategic key intermediate in the construction of various polycyclic structures. mdpi.com

The development of efficient methods for synthesizing pyran-annulated heterocyclic scaffolds has been a focus of research. researchgate.net These methods often involve multicomponent reactions, which allow for the rapid assembly of molecular diversity from simple starting materials. researchgate.netsemanticscholar.org For example, pyrano[3,2-c]quinolone, a core structural motif in certain alkaloids with significant pharmacological activities, can be synthesized using pyran-based precursors. mdpi.com The synthesis of various fused-ring heterocyclic systems has been a recent area of interest, highlighting the versatility of pyran-4-one derivatives as starting materials. mdpi.com

Scaffold for Novel Molecular Architecture Design and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse libraries of compounds for high-throughput screening. nih.govscispace.com The goal of DOS is to efficiently synthesize a wide range of molecules with varied molecular frameworks, stereochemistry, and functional groups. scispace.com The pyran scaffold, and specifically derivatives like this compound, plays a crucial role in DOS by providing a versatile starting point for the generation of molecular diversity. researchgate.netnih.gov

The pyran-4-one core can be functionalized at various positions, allowing for the introduction of diverse substituents and the construction of a wide array of molecular architectures. researchgate.netnih.gov This approach has been utilized to generate libraries of non-natural compounds with the potential for novel biological activities. nih.gov The ability to create structurally diverse sets of compounds from a common pyran scaffold is a key advantage in the search for new drug candidates and biological probes. nih.govscispace.com

Applications in Materials Science and Photonic Systems

The unique electronic and photophysical properties of the pyranone ring system have led to its exploration in the field of materials science, particularly in the development of photonic materials. mdpi.comresearchgate.net

Development of Fluorescent and Photoactive Pyranone Derivatives

Derivatives of 4H-pyran-4-one have been investigated for their potential as fluorescent dyes and photoactive materials. mdpi.comresearchgate.net By modifying the substituents on the pyranone core, the absorption and emission properties of these molecules can be tuned, leading to the development of materials with specific optical characteristics. researchgate.net For example, the incorporation of bulky groups can lead to the formation of amorphous thin films with luminescent properties, which are promising for applications in organic light-emitting diodes (OLEDs) and organic lasers. mdpi.comresearchgate.net

Research has shown that certain pyranone derivatives exhibit solvatochromism, where the color of the compound changes with the polarity of the solvent. mdpi.com This property, along with good quantum yields and large Stokes shifts, makes them attractive candidates for use as fluorescent probes and sensors. mdpi.com The development of new synthetic methodologies allows for the creation of a wide range of conjugated pyranone structures with tailored photophysical properties. mdpi.com

Strategic Intermediate in Natural Product Synthesis Schemes

The tetrahydropyran-4-one motif is a common feature in many bioactive natural products. nih.gov As such, pyranone derivatives like this compound are valuable intermediates in the total synthesis of these complex molecules. mdpi.comnih.gov The ability to construct the pyran core with high stereocontrol is crucial for the successful synthesis of these natural products. nih.gov

Various synthetic strategies, including Prins cyclizations and hetero-Diels-Alder reactions, have been employed to construct the tetrahydropyran-4-one core. nih.gov The development of new catalytic methods has further expanded the toolbox available to synthetic chemists for the stereoselective synthesis of highly functionalized pyrans, which are key intermediates in the synthesis of natural products like okilactomycin (B1677195) and neopeltolide. nih.gov

Development of New Synthetic Methodologies Utilizing the Pyranone Core

The versatility of the 4H-pyran-4-one scaffold has spurred the development of new synthetic methodologies. ontosight.aiclockss.orgresearchgate.netresearchgate.net These methods often focus on the regioselective functionalization of the pyranone ring to introduce a variety of substituents and create novel molecular structures. clockss.orgresearchgate.net

One area of focus has been the development of one-pot, multicomponent reactions for the efficient synthesis of polyfunctionalized 4H-pyrans. tandfonline.comgrowingscience.com These reactions offer several advantages, including high atom economy, reduced reaction times, and simplified purification procedures. tandfonline.com The use of various catalysts, including ionic liquids and organocatalysts, has been explored to improve the efficiency and environmental friendliness of these synthetic transformations. researchgate.nettandfonline.com

Furthermore, the pyranone core has been utilized as a platform for the synthesis of various trifluoromethylated compounds, which are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. researchgate.net The development of methods for the regioselective introduction of the CF3 group onto the pyranone ring has opened up new avenues for the synthesis of novel fluorinated heterocycles. researchgate.net

Advanced Mechanistic Insights into Potential Biochemical Interactions of 2 Ethyl 3 Methoxy 4h Pyran 4 One Theoretical and Non Clinical Perspectives

Theoretical Basis of Enzyme-Substrate Interactions and Regioselectivity (e.g., O-methyltransferase activity)

The interaction between an enzyme and a substrate is a highly specific process governed by the three-dimensional structures of both molecules. The theoretical basis for these interactions involves several key steps: the diffusion of the ligand (substrate) to the enzyme, the binding of the ligand to the enzyme's active site, the catalytic chemical reaction, and finally, the release of the product. nih.gov The specificity and regioselectivity of an enzymatic reaction are primarily determined by the binding event and the catalytic step. nih.gov

Regioselectivity, the preference for reaction at one position over another, is a hallmark of enzyme catalysis. nih.gov In the context of a hypothetical O-demethylation reaction catalyzed by a demethylase, the enzyme would specifically orient the 3-methoxy group of 2-Ethyl-3-methoxy-4H-pyran-4-one adjacent to the catalytic residues, preventing any reaction at the ethyl group or the pyranone ring. This precise orientation, achieved through a series of non-covalent interactions, lowers the activation energy for the reaction at that specific site, ensuring a single product is formed. Computational models can help elucidate these preferences by calculating the energy barriers for reactions at different positions, but in enzyme catalysis, the binding orientation is often the decisive factor. nih.gov

Ligand-Protein Docking Simulations for Elucidating Binding Modes with Model Receptors

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a target protein. nih.gov This method is instrumental in structure-based drug design and for understanding potential biochemical interactions. nih.gov For this compound, docking simulations with model receptors, such as kinases or cyclooxygenases, can provide valuable hypotheses about its binding modes, even in the absence of experimental data.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. A search algorithm then explores various possible conformations of the ligand within the receptor's active site, and a scoring function estimates the binding free energy for each pose.

Studies on analogous 4H-pyran derivatives have successfully used molecular docking to understand their interactions with enzymes like Cyclooxygenase-2 (COX-2) and Cyclin-Dependent Kinase 2 (CDK2). nih.govmdpi.comnih.gov These studies reveal common interaction patterns for the pyran scaffold. For instance, the carbonyl oxygen of the pyranone ring frequently acts as a hydrogen bond acceptor with key amino acid residues in the active site. The aromatic or aliphatic groups attached to the pyran ring engage in hydrophobic or van der Waals interactions, which are crucial for anchoring the ligand in the binding pocket.

In a hypothetical docking of this compound into a model receptor, one would anticipate the following interactions:

Hydrogen Bonding: The carbonyl oxygen at position 4 and the methoxy (B1213986) oxygen at position 3 are prime candidates for forming hydrogen bonds with amino acid residues like Arginine, Serine, or Tyrosine.

Hydrophobic Interactions: The ethyl group at position 2 would likely orient towards a hydrophobic pocket within the active site, interacting with nonpolar residues such as Leucine, Isoleucine, or Valine.

Planar Stacking: The relatively planar pyranone ring could participate in pi-stacking or pi-alkyl interactions with aromatic residues like Phenylalanine or Tryptophan.

These simulations can generate a binding energy score (e.g., in kcal/mol) that quantifies the stability of the ligand-receptor complex, helping to rank its potential as an inhibitor compared to other compounds.

Table 1: Theoretical Interaction Profile of this compound in a Model Receptor Active Site

| Molecular Feature | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| C4-Carbonyl Oxygen | Hydrogen Bond Acceptor | Arg, Lys, Ser, Tyr |

| C3-Methoxy Group | Hydrogen Bond Acceptor | Asn, Gln, His |

| C2-Ethyl Group | Hydrophobic/Van der Waals | Leu, Val, Ile, Ala, Phe |

| 4H-Pyran-4-one Ring | Pi-Alkyl/Hydrophobic | Phe, Trp, Tyr |

Structure-Activity Relationship (SAR) Principles Derived from Structural Modifications and Theoretical Predictions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net By systematically modifying a lead compound, researchers can identify which functional groups are essential for its activity. Although specific SAR data for this compound is limited, principles can be derived from studies on analogous pyran and chromene (a fused pyran ring system) derivatives. nih.govnih.gov

Key SAR principles for pyran-based compounds include:

Substitution at Position 6: In many 4H-pyran-2-one analogs, introducing an aromatic ring (phenyl or styryl) at the 6-position has been shown to be critical for antitumor activity. nih.gov

Substitution at Position 4: The nature of the substituent at the 4-position can be crucial. For some anticancer pyranone analogs, a secondary aromatic amine at this position is preferred over tertiary or cycloalkyl amines. nih.gov

Role of Hydroxyl and Methoxy Groups: In antioxidant pyranones, the presence and position of hydroxyl groups are often key to their radical-scavenging ability. researchgate.net Methoxy groups can modulate electronic properties and lipophilicity, which in turn affects cell permeability and target binding.

Influence of the Linker: In more complex structures containing a pyranone moiety, the linker connecting it to other parts of the molecule can significantly impact potency. For example, a tetrahydro-4H-pyran-4-one moiety was associated with higher activity in a series of diarylpentanoids compared to a cyclohexanone (B45756) linker. nih.gov

Based on these principles, theoretical predictions for structural modifications of this compound can be made.

Table 2: Theoretical SAR Predictions for this compound Analogs

| Modification | Position | Theoretical Effect on Activity | Rationale Based on Analog Studies |

| Replace Ethyl with Phenyl | 2 | Potential Increase | Aromatic groups often enhance binding via pi-stacking interactions. |

| Demethylate Methoxy to Hydroxyl | 3 | Potential Increase in Antioxidant Activity | The enol-like hydroxyl group is often a key factor for antioxidant activity in pyranones. researchgate.net |

| Add a Phenyl Group | 6 | Potential Increase in Cytotoxicity | An aromatic ring at C6 is critical for the activity of some cytotoxic pyranone analogs. nih.gov |

| Vary the Alkyl Chain Length | 2 | Modulate Lipophilicity and Potency | Changes in alkyl chain length can optimize hydrophobic interactions and cell permeability. |

These theoretical predictions provide a roadmap for designing future analogs with potentially enhanced or modified biological activities. wgtn.ac.nz

Computational Studies on Redox Properties and Theoretical Antioxidant Mechanisms

Computational chemistry offers powerful tools to investigate the redox properties and potential antioxidant mechanisms of molecules like this compound. Density Functional Theory (DFT) is a common method used to calculate key parameters that describe a compound's ability to neutralize free radicals. nih.gov

The primary mechanisms of antioxidant action are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The feasibility of this pathway is assessed by the Bond Dissociation Enthalpy (BDE). A lower BDE for a C-H or O-H bond indicates an easier hydrogen donation.

Single Electron Transfer (SET): The antioxidant donates an electron to the radical. This is often followed by proton loss (Sequential Electron Transfer-Proton Transfer, SET-PT). Key parameters are the Ionization Potential (IP) and Electron Transfer Enthalpy (ETE). nih.gov

Studies on various 4H-pyran derivatives have confirmed their potential as antioxidant agents. mdpi.comnih.gov For instance, the antioxidant activity of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) was found to be critically dependent on the hydroxyl group, which creates an unstable enol structure that is key to its radical-scavenging ability. researchgate.net

For this compound, the absence of a free hydroxyl group suggests its antioxidant capacity via the HAT mechanism might be less pronounced than that of its hydroxylated analogs like Ethyl Maltol (B134687). researchgate.netsigmaaldrich.com However, the molecule still possesses features that could contribute to redox activity:

Electron-Donating Groups: The methoxy and ethyl groups are electron-donating, which can increase the electron density of the pyranone ring system and lower the ionization potential, potentially facilitating the SET mechanism. nih.gov

Ring Structure: The conjugated system of the pyranone ring can help stabilize the radical cation formed after an electron is donated, making the process more favorable.

Computational models can predict these properties, providing a theoretical assessment of antioxidant potential.

Table 3: Key Computational Parameters for Evaluating Antioxidant Potential

| Parameter | Abbreviation | Related Antioxidant Mechanism | Interpretation for this compound (Theoretical) |

| Bond Dissociation Enthalpy | BDE | Hydrogen Atom Transfer (HAT) | The BDEs of the C-H bonds on the ethyl group would be calculated. Lower values suggest higher HAT activity. |

| Ionization Potential | IP | Single Electron Transfer (SET) | A lower IP value indicates a greater ease of donating an electron to a radical. |

| Proton Dissociation Enthalpy | PDE | Sequential Proton Loss (SPL) | Relevant after an initial electron transfer (SET mechanism). |

| Electron Transfer Enthalpy | ETE | Single Electron Transfer (SET) | Represents the enthalpy change for the electron transfer reaction in a specific solvent. nih.gov |

These computational approaches allow for a detailed, non-clinical evaluation of the molecule's intrinsic ability to participate in redox reactions, guiding further experimental investigation into its potential as an antioxidant. chemrevlett.com

Future Directions and Emerging Research Avenues for 2 Ethyl 3 Methoxy 4h Pyran 4 One Research

Development of Highly Efficient, Atom-Economical, and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. Future research should prioritize the development of novel synthetic methodologies for 2-Ethyl-3-methoxy-4H-pyran-4-one that are not only efficient but also adhere to the principles of atom economy and sustainability. Current synthetic strategies often involve multi-step processes that may utilize stoichiometric reagents and generate significant waste.

Emerging research focuses on catalytic, one-pot, and multicomponent reactions to construct the pyranone core. tandfonline.combohrium.com For instance, transition-metal-free methods, such as the TfOH-promoted nucleophilic addition/cyclization of diynones and water, offer a simple, atom-economical, and environmentally benign pathway to substituted 4-pyrones. mdpi.comresearchgate.netpreprints.org Ruthenium-catalyzed cascade reactions have also shown promise in the efficient, three-component synthesis of pyranones from acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide. organic-chemistry.org These approaches minimize waste by incorporating most of the atoms from the starting materials into the final product.

Future investigations could explore:

Flow chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Biocatalysis: Employing enzymes or whole-cell systems could provide highly selective and environmentally friendly routes to this compound and its derivatives.

| Synthetic Strategy | Key Features | Potential Advantages |

| Transition-Metal-Free Catalysis | Utilizes promoters like TfOH with water as a reactant. mdpi.comresearchgate.netpreprints.org | Simple, atom-economical, environmentally friendly. mdpi.comresearchgate.netpreprints.org |

| Ruthenium-Catalyzed Cascade | Three-component reaction of acrylic acids, glyoxylate, and sulfonamide. organic-chemistry.org | High efficiency, good functional group tolerance. organic-chemistry.org |

| Ionic Liquid Catalysis | Task-specific ionic liquids in solvent-free conditions. tandfonline.com | High yields, short reaction times, catalyst reusability. tandfonline.com |

Exploration of Novel Reactivity and Transformation Pathways under Mild Conditions

Understanding the inherent reactivity of the this compound scaffold is crucial for expanding its synthetic utility. Future research should delve into uncovering new chemical transformations under mild and environmentally benign conditions. The presence of multiple functional groups—the pyranone core, the ethyl group, and the methoxy (B1213986) group—offers a rich landscape for chemical modification.

Recent studies on related pyranone systems have demonstrated their versatility as building blocks. mdpi.com For example, enamino-substituted 4-pyrones have been shown to react with nucleophiles and 1,3-dipoles with high chemoselectivity, providing a platform for the synthesis of conjugated push-pull systems and isoxazolyl-substituted 4-pyrones. mdpi.com The development of methods for the functionalization of the pyranone ring without resorting to harsh reagents is a key area of interest.

Future research could focus on:

C-H activation: Direct functionalization of the C-H bonds on the ethyl group or the pyranone ring would provide a highly efficient and atom-economical way to introduce new substituents.

Photocatalysis: Utilizing visible light to drive novel transformations could open up new reaction pathways that are not accessible through traditional thermal methods.

Ring-opening and rearrangement reactions: Controlled ring-opening of the pyranone core could lead to the formation of diverse and complex acyclic structures, further expanding the synthetic toolbox.

Integration of Machine Learning and Artificial Intelligence in Pyranone Chemistry for Synthesis Design and Property Prediction

Key areas for future integration of AI and ML include:

Retrosynthetic analysis: Developing AI tools that can propose viable and efficient retrosynthetic pathways for complex pyranone targets. arxiv.org

Property prediction: Creating robust ML models to accurately predict the physicochemical and biological properties of novel this compound derivatives. chemengineerkey.comarxiv.org

De novo design: Using generative models to design new pyranone-based molecules with desired property profiles.

| AI/ML Application | Description | Potential Impact |

| Synthesis Planning | ML models predict viable synthetic routes and optimize reaction conditions. beilstein-journals.orgarxiv.org | Accelerates the development of efficient and sustainable syntheses. |

| Property Prediction | AI algorithms forecast molecular properties like bioactivity and toxicity. ewuu.nlarxiv.org | Enables rapid in silico screening and prioritization of candidates. |

| Generative Models | AI designs novel molecules with specific desired characteristics. | Facilitates the discovery of new pyranone-based compounds with tailored functions. |

Advanced Characterization Techniques for Understanding Dynamic Molecular Processes

A deeper understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced characterization techniques. While standard spectroscopic methods provide valuable information about the static structure of molecules, more sophisticated techniques are needed to probe their dynamic behavior and interactions.

Techniques such as cryo-electron microscopy (cryo-EM) and in-situ characterization methods can provide real-time insights into molecular processes. numberanalytics.com For instance, in-situ NMR spectroscopy can be used to monitor the progress of a reaction and identify transient intermediates, providing crucial mechanistic information. acs.org Advanced diffraction techniques like X-ray diffraction (XRD) and selected area electron diffraction (SAED) are essential for determining the precise three-dimensional structure of crystalline pyranone derivatives, which is fundamental to understanding their biological activity and material properties. numberanalytics.com

Future research should leverage:

Ultrafast spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to study the excited-state dynamics of pyranone-based fluorophores, providing insights into their photophysical properties.

Advanced mass spectrometry: Techniques such as ion mobility-mass spectrometry can provide information about the shape and conformation of molecules in the gas phase.

In-situ microscopy: Visualizing chemical reactions and physical transformations at the nanoscale can provide unprecedented insights into the behavior of pyranone-based materials.

| Characterization Technique | Information Gained | Relevance to Pyranone Research |

| In-situ NMR Spectroscopy | Real-time monitoring of reactions and identification of intermediates. acs.org | Elucidation of reaction mechanisms for new synthetic routes. |

| X-ray Diffraction (XRD) | Precise three-dimensional molecular structure of crystalline compounds. numberanalytics.com | Understanding structure-activity and structure-property relationships. |

| Cryo-Electron Microscopy (cryo-EM) | High-resolution imaging of biological molecules and nanoparticles at cryogenic temperatures. numberanalytics.com | Studying interactions of pyranone derivatives with biological targets. |

| X-ray Absorption Spectroscopy (XAS) | Determination of electronic structure, coordination environment, and chemical form of atoms. mdpi.com | Characterizing metal complexes of pyranone-based ligands. |

Design of Pyranone-Based Scaffolds for Theoretical Exploration in Chemical Biology and Material Science

The pyranone ring is a privileged scaffold found in numerous natural products with diverse biological activities. semanticscholar.orgrsc.org This makes it an excellent starting point for the design of new molecular probes and therapeutic agents. researchgate.netnih.gov The concept of "biology-oriented synthesis" (BIOS) leverages the inherent biological relevance of natural product scaffolds to create focused libraries of compounds for screening. hebmu.edu.cn

Future research should focus on the rational design of this compound-based scaffolds for specific applications in chemical biology and materials science. This includes the development of derivatives that can act as inhibitors of specific enzymes, fluorescent probes for cellular imaging, or building blocks for novel polymers and materials. For example, pyran-based scaffolds have shown promise in the development of treatments for Alzheimer's disease and as anticancer agents. semanticscholar.orgnih.gov

Areas for exploration include:

Fragment-based drug discovery: Using small, pyranone-based fragments as starting points for the development of more potent and selective drug candidates. acs.org

Design of "smart" materials: Creating pyranone-containing polymers that respond to external stimuli such as light, pH, or temperature.

Computational screening: Employing molecular docking and other computational methods to identify potential biological targets for pyranone derivatives.

Expansion into New Areas of Functional Material Applications and Chemical Engineering

The unique electronic and photophysical properties of certain pyranone derivatives suggest their potential for use in a variety of functional materials. researchgate.net For instance, pyranones with donor-acceptor architectures have been shown to exhibit bright fluorescence in the solid state, making them promising candidates for use in organic light-emitting diodes (OLEDs). researchgate.net

Future research should explore the incorporation of this compound and its derivatives into new types of functional materials and chemical engineering applications. This could involve the synthesis of pyranone-containing polymers for applications in electronics, photonics, or as advanced coatings. The development of pyranone-based metal-organic frameworks (MOFs) could also lead to new materials for gas storage, separation, and catalysis.

Potential new application areas include:

Organic electronics: Designing and synthesizing pyranone-based materials for use as hole-transporting materials in OLEDs and perovskite solar cells. nih.gov

Sensors: Developing pyranone-based chemosensors for the detection of specific analytes.

Advanced polymers: Creating novel polymers with tailored thermal, mechanical, and optical properties by incorporating the pyranone scaffold.

Q & A

Q. How can structure-activity relationships (SAR) guide functionalization of 4H-pyran-4-ones for bioactive applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.